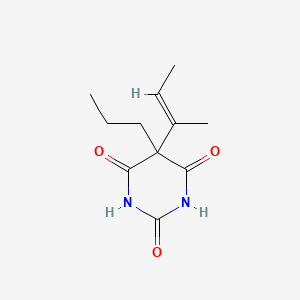
5-(1-Methylpropenyl)-5-propylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylpropenyl)-5-propylbarbituric acid is a barbiturate derivative known for its potential applications in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpropenyl)-5-propylbarbituric acid typically involves the reaction of appropriate barbituric acid derivatives with specific alkylating agents. One common method involves the alkylation of barbituric acid with 1-methylpropenyl and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpropenyl)-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the barbituric acid moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-Methylpropenyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Methylpropenyl)-5-propylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This leads to a sedative effect, making it useful in anesthesia and the treatment of anxiety and insomnia. The compound binds to GABA receptors, increasing the duration of chloride ion channel opening and resulting in hyperpolarization of the neuron.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different chemical structure.
Thiopental: A barbiturate used for induction of anesthesia, known for its rapid onset and short duration of action.
Secobarbital: A barbiturate with hypnotic properties, used for short-term treatment of insomnia.
Uniqueness
5-(1-Methylpropenyl)-5-propylbarbituric acid is unique due to its specific alkyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its unique structure may also result in different metabolic pathways and interactions with biological targets.
Properties
CAS No. |
67526-13-0 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-[(E)-but-2-en-2-yl]-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h5H,4,6H2,1-3H3,(H2,12,13,14,15,16)/b7-5+ |
InChI Key |
MSRRTOILHOOSTG-FNORWQNLSA-N |
Isomeric SMILES |
CCCC1(C(=O)NC(=O)NC1=O)/C(=C/C)/C |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















